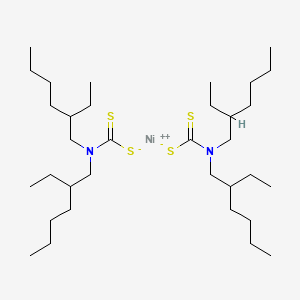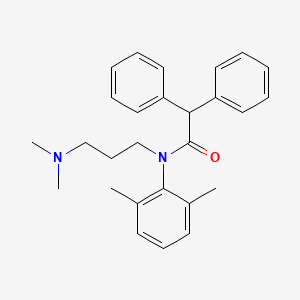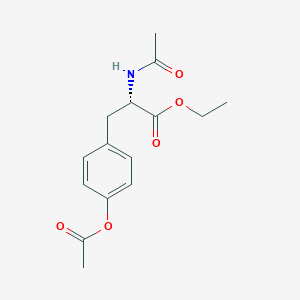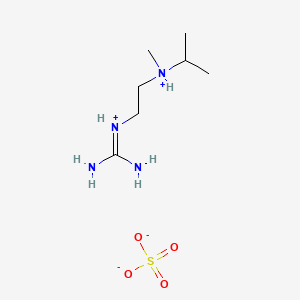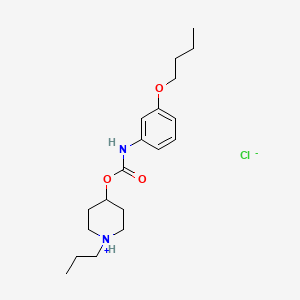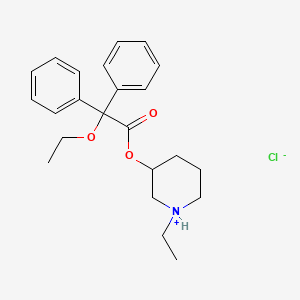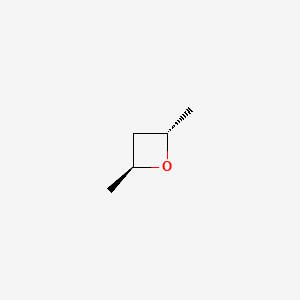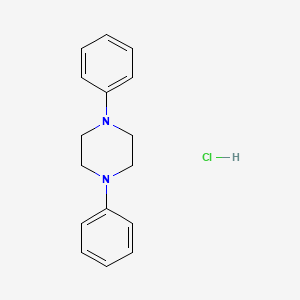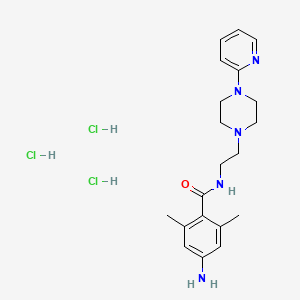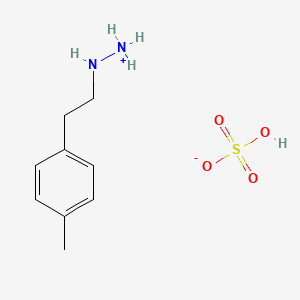
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a chemical compound known for its unique structure and properties. It is a derivative of hydrazine and phenylethylamine, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate typically involves the reaction of p-methylphenylethylamine with hydrazine in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenelzine: A hydrazine derivative used as an antidepressant.
Hydrazine: A simple hydrazine compound with various industrial applications.
Phenylethylamine: A compound with stimulant effects and various biological activities.
Uniqueness
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is unique due to its specific structure, which combines the properties of hydrazine and phenylethylamine derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
156-48-9 |
|---|---|
Fórmula molecular |
C9H16N2O4S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
SQXMMYDECLCCPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
